molecular formula C30H19NO2 B14134254 2,4,9-Triphenylbenzo[f]isoindole-1,3-dione CAS No. 4209-87-4

2,4,9-Triphenylbenzo[f]isoindole-1,3-dione

Cat. No.: B14134254
CAS No.: 4209-87-4
M. Wt: 425.5 g/mol
InChI Key: DIIRAZWWMQPMRQ-UHFFFAOYSA-N
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Description

2,4,9-Triphenylbenzo[f]isoindole-1,3-dione is a complex organic compound belonging to the class of isoindole derivatives. Isoindole-1,3-dione derivatives are known for their diverse biological and pharmaceutical applications. This compound features a fused tricyclic structure with multiple phenyl groups, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,9-Triphenylbenzo[f]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines, followed by cyclization and oxidation reactions. One efficient method reported involves the reaction of substituted tetraynes with imidazole derivatives through a hexadehydro-Diels–Alder domino reaction. This process forms three new carbon-carbon bonds and two new carbon-aryl-oxygen bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

Industrial Production Methods

Industrial production of isoindole-1,3-dione derivatives often employs green chemistry principles to minimize environmental impact. Solventless conditions and the use of simple heating techniques are common. For instance, a green synthesis technique for isoindoline-1,3-dione derivatives involves solventless reactions and purification methods that adhere to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

2,4,9-Triphenylbenzo[f]isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoindole core.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include substituted isoindole-1,3-dione derivatives with varying functional groups, which can be further utilized in pharmaceutical and industrial applications .

Scientific Research Applications

2,4,9-Triphenylbenzo[f]isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,9-Triphenylbenzo[f]isoindole-1,3-dione involves its interaction with specific molecular targets and pathwaysAdditionally, it inhibits β-amyloid protein aggregation, indicating its potential in treating Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,9-Triphenylbenzo[f]isoindole-1,3-dione is unique due to its fused tricyclic structure and multiple phenyl groups, which confer distinct chemical and biological properties. Its complex structure allows for diverse modifications, making it a versatile compound in research and industrial applications .

Properties

CAS No.

4209-87-4

Molecular Formula

C30H19NO2

Molecular Weight

425.5 g/mol

IUPAC Name

2,4,9-triphenylbenzo[f]isoindole-1,3-dione

InChI

InChI=1S/C30H19NO2/c32-29-27-25(20-12-4-1-5-13-20)23-18-10-11-19-24(23)26(21-14-6-2-7-15-21)28(27)30(33)31(29)22-16-8-3-9-17-22/h1-19H

InChI Key

DIIRAZWWMQPMRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=C(C4=CC=CC=C42)C5=CC=CC=C5)C(=O)N(C3=O)C6=CC=CC=C6

Origin of Product

United States

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